![molecular formula C8H15NO2 B2815928 methyl (1S,3S)-3-aminocyclohexane-1-carboxylate CAS No. 1461869-65-7](/img/structure/B2815928.png)
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Overview
Description
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a type of organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, an amine group (-NH2), and a carboxylate ester group (-COOCH3). The (1S,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, and the formation of the cyclohexane ring could potentially involve a cyclization reaction .Molecular Structure Analysis
The molecule likely has a three-dimensional structure due to the presence of chiral centers. The configuration of these centers (1S,3S) will affect the overall shape of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group might participate in acid-base reactions, and the ester group could undergo hydrolysis or other nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar groups like the amine and ester could influence its solubility in different solvents .Scientific Research Applications
Antifibrinolytic Activity
"Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate" is related to compounds studied for their antifibrinolytic activity. For instance, AMCA (an isomer of p-aminomethyl cyclohexane carboxylic acid) has been found to be a potent inhibitor of plasminogen activation, making it effective in stopping bleeding caused by general or local fibrinolysis without affecting the coagulation mechanism significantly (Andersson et al., 2009). This study underscores the potential of such compounds in clinical applications related to bleeding and fibrinolytic disorders.
Environmental Health and Toxicology
Compounds structurally related to "methyl (1S,3S)-3-aminocyclohexane-1-carboxylate" have been evaluated in environmental health studies. For example, research on persistent organic pollutants (POPs) and their impact on DNA methylation patterns in Inuit populations reveals that exposure to these chemicals is inversely associated with global DNA methylation levels, suggesting a potential mechanism through which environmental pollutants could influence disease risk (Rusiecki et al., 2008).
Anxiolytic Properties
1-Aminocyclopropanecarboxylic acid, a compound with structural similarities to "methyl (1S,3S)-3-aminocyclohexane-1-carboxylate," has been explored for its anxiolytic properties through action on strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex (Trullás et al., 1989). This indicates a potential for therapeutic use in anxiety disorders.
Repellent Efficacy
Research on arthropod repellent efficacy has led to the synthesis of new chiral piperidine analogs, like SS220, compared with Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes (Klun et al., 2003). Such studies highlight the application of cyclohexane derivatives in developing effective repellents for disease vector control.
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by methyl (1S,3S)-3-aminocyclohexane-1-carboxylate. Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
Its metabolism and excretion patterns would likely depend on the specific enzymes present in the body .
Result of Action
The molecular and cellular effects of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate. Without specific experimental data, it’s difficult to predict the exact influence of these factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate |
Synthesis routes and methods
Procedure details
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